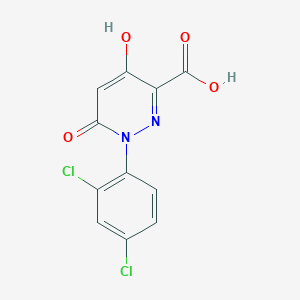

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

説明

The compound "1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyridazine rings and dichlorophenyl groups, which are of interest due to their potential biological activities, including antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation reaction of various starting materials with 2,4-dichlorophenyl hydrazine hydrochloride. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and achieved high yields ranging from 71-92% . Another synthesis approach involved cyclooligomerization under microwave irradiation to produce carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine . These methods highlight the efficiency and regioselectivity that can be achieved in synthesizing such compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were supported by various analytical techniques. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed by crystallographic data . Similarly, the crystal structure of a related compound, N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine, was determined by X-ray crystal structural analysis, revealing the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compound . However, they do discuss the reactivity of similar compounds. For instance, the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine was shown to form supramolecular polymers and metal-containing complexes through hydrogen bond interactions and metal-mediated self-assembly, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to the one are inferred from their structural analysis and synthesis outcomes. The high yields and regioselectivity observed in the synthesis suggest good stability and reactivity under the chosen conditions . The ability to form hydrogen bonds and coordinate with metal ions indicates potential applications in forming supramolecular structures . The antibacterial activity of the pyridazine-3-carboxylic acid analogs suggests that these compounds could serve as functional groups in drug design .

科学的研究の応用

Synthesis of Related Compounds

- Methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids were synthesized using a process that involved the reaction of aroylpyruvic acids, urea, and substituted benzaldehydes. A specific compound, 8-Hydroxy-4,5-diphenyl-3,4-dihydropyrimido[4,5-d]pyridazin-2(1H)-one, was synthesized from a similar tetrahydropyrimidin-4-carboxylate using hydrazine hydrate (Gein et al., 2009).

Preparation of New Heterocyclic Compounds with Biological Activity

- Reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of butanoic acid derivatives. These compounds were further reacted with hydrazines to yield pyridazinone derivatives, which were used to prepare dithio derivatives and chloropyridazine derivatives. Some of these new compounds demonstrated antimicrobial and antifungal activities (Sayed et al., 2003).

Development of Dihydropyridazin-3-ones and As-Triazino[3,4-a]phthalazines

- A series of 2,3-dihydropyridazin-3-ones were synthesized by condensing hydrazines with specific butanoic acids, which were derived from substituted benzylpyruvic acids. Furthermore, as-triazino[3,4-a]phthalazines were also obtained from a reaction involving substituted benzylpyruvic acids and hydralazine (El‐Ashry et al., 1987).

Antibacterial Applications of Derivatives

- Several compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were tested for antibacterial activities. The sulfamide derivative among these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Synthesis Methods for Agricultural Applications

- A new method was developed for synthesizing 1-(p-chlorophenyl)-1,4-dihydro-4-oxo-6-ethylpyridazine-5-carboxylic acid, which is used as a hybridizing agent for wheat. This process was optimized for industrial suitability and achieved a significant yield improvement (Zeng-yan, 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O4/c12-5-1-2-7(6(13)3-5)15-9(17)4-8(16)10(14-15)11(18)19/h1-4,16H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFMIANBTKVMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715928 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

CAS RN |

121582-66-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

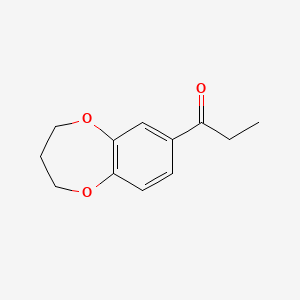

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)